CC-885-CH2-Peg1-NH-CH3

Antibody neoDegrader Conjugate AnDC synthesis linker-payload design

CC-885-CH2-PEG1-NH-CH3 (CAS 2722698-03-3, molecular formula C26H30ClN5O5, MW 528.00) is a synthetic neoDegrader payload derived from the cereblon (CRBN) E3 ligase modulator CC-885. It belongs to the molecular glue class of targeted protein degraders, functioning through CRBN-dependent recruitment and ubiquitination of the translation termination factor GSPT1 (G1 to S phase transition 1), a validated oncology target overexpressed in AML, multiple myeloma, and solid tumors.

Molecular Formula C26H30ClN5O5
Molecular Weight 528.0 g/mol
CAS No. 2722698-03-3
Cat. No. B15605986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCC-885-CH2-Peg1-NH-CH3
CAS2722698-03-3
Molecular FormulaC26H30ClN5O5
Molecular Weight528.0 g/mol
Structural Identifiers
InChIInChI=1S/C26H30ClN5O5/c1-28-9-11-37-10-8-17-3-4-19(13-21(17)27)30-26(36)29-14-16-2-5-20-18(12-16)15-32(25(20)35)22-6-7-23(33)31-24(22)34/h2-5,12-13,22,28H,6-11,14-15H2,1H3,(H2,29,30,36)(H,31,33,34)
InChIKeyCHFAZLBAAPOQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CC-885-CH2-PEG1-NH-CH3 (CAS 2722698-03-3): A Conjugation-Ready GSPT1 NeoDegrader Payload for Antibody-Degrader Conjugate Development


CC-885-CH2-PEG1-NH-CH3 (CAS 2722698-03-3, molecular formula C26H30ClN5O5, MW 528.00) is a synthetic neoDegrader payload derived from the cereblon (CRBN) E3 ligase modulator CC-885 . It belongs to the molecular glue class of targeted protein degraders, functioning through CRBN-dependent recruitment and ubiquitination of the translation termination factor GSPT1 (G1 to S phase transition 1), a validated oncology target overexpressed in AML, multiple myeloma, and solid tumors [1]. The compound incorporates a critical structural modification—a PEG1 spacer terminating in a methylamino (-NH-CH3) group—that distinguishes it from the parent CC-885 molecule. This functional handle enables its use as a reactive payload for synthesizing Antibody neoDegrader Conjugates (AnDCs), a next-generation targeted protein degradation modality that combines the catalytic mechanism of molecular glues with the tumor-targeting specificity of monoclonal antibodies .

Why CC-885-CH2-PEG1-NH-CH3 Cannot Be Replaced by Parent CC-885 or Alternative Linker-Payload Constructs in AnDC Synthesis


CC-885-CH2-PEG1-NH-CH3 occupies a unique position in the molecular glue degrader supply chain: it is neither the parent warhead CC-885 (CAS 1010100-07-8, MW 440.88) nor a fully assembled antibody conjugate, but rather a precisely functionalized intermediate bearing a single PEG1 spacer and terminal methylamino group optimized for chemoselective conjugation . The parent CC-885 lacks any conjugation handle and cannot be directly attached to antibody scaffolds without complete resynthesis of the linker-payload architecture [1]. Conversely, pre-assembled neoDegrader-linker constructs such as MC-VC-PABC-amide-PEG1-CH2-CC-885 (MW 1126.65) incorporate a cathepsin-cleavable linker and maleimide-caproyl (MC) moiety that commit the user to a specific conjugation chemistry and antibody target—eliminating the modularity required for optimizing drug-to-antibody ratio (DAR), linker stability, or target antigen selection . CC-885-CH2-PEG1-NH-CH3 provides the minimal functionalized warhead, enabling bespoke linker optimization and target-specific antibody pairing that pre-assembled conjugates cannot match .

Quantitative Evidence Guide: Head-to-Head Differentiation of CC-885-CH2-PEG1-NH-CH3 Against Closest Comparators


Conjugation-Ready Architecture: PEG1-NH-CH3 Handle vs. Parent CC-885 Lacking a Reactive Functional Group

CC-885-CH2-PEG1-NH-CH3 incorporates a PEG1 spacer (two ethylene glycol units) terminating in a secondary methylamino (-NH-CH3) moiety, providing a nucleophilic amine handle for chemoselective acylation, carbamate formation, or reductive amination with antibody-linker intermediates . In contrast, the parent compound CC-885 (CAS 1010100-07-8, MW 440.88, formula C22H21ClN4O4) terminates in a 3-chloro-4-methylphenyl urea group with no free amine, hydroxyl, or thiol functionality suitable for bioorthogonal conjugation [1]. This structural distinction is absolute: CC-885 cannot be directly conjugated to any antibody scaffold without de novo synthesis of a linker-payload intermediate. Furthermore, CC-885-CH2-PEG1-NH-CH3 (MW 528.00) is substantially smaller than the pre-assembled neoDegrader-linker construct MC-VC-PABC-amide-PEG1-CH2-CC-885 (MW 1126.65, CAS 2722697-82-5), which already incorporates a cathepsin B-cleavable Val-Cit-PABC linker and maleimide-caproyl antibody-coupling group . The lower MW of CC-885-CH2-PEG1-NH-CH3 provides greater synthetic flexibility for custom linker design, potentially favorable physicochemical properties for payload loading, and modularity in DAR optimization .

Antibody neoDegrader Conjugate AnDC synthesis linker-payload design

GSPT1 Degradation Mechanism: CC-885-Derived Payload vs. IMiD-Class Degraders (Lenalidomide and Pomalidomide)

The anti-tumor activity of the CC-885 warhead—and by extension its CC-885-CH2-PEG1-NH-CH3 derivative—is mechanistically distinct from classical immunomodulatory drugs (IMiDs). In a purified component pull-down assay using recombinant CRBN–DDB1 complex and GST–GSPT1 (amino acids 437–633), 10 μM CC-885 mediated robust binding of GSPT1 to CRBN–DDB1, whereas 10 μM lenalidomide, 10 μM pomalidomide, and DMSO vehicle produced no detectable GSPT1–CRBN–DDB1 ternary complex formation (Coomassie stain, n=3 independent experiments) [1]. This mechanistic divergence is functionally consequential: in AML cell line proliferation assays, CC-885 suppressed cell growth with IC50 values in the 10⁻⁶–10⁻⁶ M (1 μM) range, while lenalidomide and pomalidomide each exhibited IC50 values >10 μM against the same AML cell panel, a greater than 10-fold potency differential [2]. Additionally, CC-885 induces CRBN-dependent degradation of GSPT1 with reported DC50 values of 9.7 nM (4 h) and 2.1 nM (24 h) in MV4-11 AML cells measured by Western blot , whereas lenalidomide and pomalidomide do not degrade GSPT1 at any tested concentration [1]. Lenalidomide and pomalidomide instead degrade IKZF1 and IKZF3 (DC50 in the low nanomolar range in MM cells) but are incapable of recruiting GSPT1 as a neosubstrate [3].

GSPT1 degradation molecular glue CRBN neosubstrate

Expanded Neosubstrate Spectrum: CC-885 Degrades CDK4 and BNIP3L Beyond GSPT1, in Contrast to IMiDs

The CC-885 warhead exhibits a broader neosubstrate degradation profile than IMiDs, which may be advantageous or require consideration depending on the therapeutic context. In multiple myeloma (MM) cell lines, CC-885 treatment induced CRBN-dependent ubiquitination and proteasomal degradation of cyclin-dependent kinase 4 (CDK4), leading to decreased phosphorylation of the retinoblastoma (RB) tumor suppressor and suppressed expression of E2F target genes [1]. This CDK4 degradation was confirmed in both in vitro MM cell cultures and in vivo xenograft models. Independently, CC-885 was shown to selectively degrade BNIP3L/NIX, a mitochondrial outer membrane protein regulating mitophagy, via CRL4(CRBN) E3 ligase-dependent ubiquitination [2]. By comparison, lenalidomide and pomalidomide degrade IKZF1 and IKZF3 but do not affect GSPT1, CDK4, or BNIP3L levels [3]. The clinical-stage GSPT1-selective degrader CC-90009 (structurally related to CC-885) was explicitly developed to avoid the off-target degradation of IKZF1, IKZF3, CK1α, and other neosubstrates associated with CC-885 toxicity [4]. Therefore, programs selecting CC-885-CH2-PEG1-NH-CH3 as an AnDC payload must consider that the warhead retains the full CC-885 neosubstrate spectrum unless the conjugated antibody confers target-cell-restricted activation that mitigates systemic off-target degradation.

CDK4 degradation BNIP3L mitophagy CRBN neosubstrate profiling

Commercial Purity Specifications: CC-885-CH2-PEG1-NH-CH3 vs. MC-VC-PABC-amide-PEG1-CH2-CC-885 Conjugate

Vendor-reported purity specifications provide a practical procurement-relevant differentiation. CC-885-CH2-PEG1-NH-CH3 is available at ≥95% purity (MuseChem Cat. I045129) and 99.22% purity (MedChemExpress Cat. HY-145449) . The pre-assembled neoDegrader conjugate MC-VC-PABC-amide-PEG1-CH2-CC-885 is available at 99.93% purity (MedChemExpress Cat. HY-145448) . While the conjugate achieves marginally higher purity, its significantly larger molecular weight (1126.65 vs. 528.00) and pre-installed cathepsin-cleavable linker limit customization options. The TFA salt form of CC-885-CH2-PEG1-NH-CH3, used to enhance solubility and stability during conjugation, is also commercially available . For programs requiring linker optimization, DAR tuning, or use of non-cathepsin release mechanisms (e.g., acid-labile, disulfide, or non-cleavable linkers), the intermediate payload form provides synthetic flexibility that the pre-assembled conjugate cannot offer.

purity specification AnDC payload quality ADC procurement

Ternary Complex Structural Basis: CC-885-Induced CRBN–GSPT1 Interface vs. IMiD-Induced CRBN–IKZF1 Interface

X-ray crystallographic analysis of the CRBN–DDB1–CC-885–GSPT1 quaternary complex (PDB: 5HXB) revealed that CC-885 induces GSPT1 recruitment through a distinct surface interface on cereblon, engaging a β-hairpin turn containing a critical glycine residue (Gly575 in GSPT1) that forms a 'hotspot' interaction with the CC-885–CRBN binary complex [1]. This structural mechanism is fundamentally different from that of IMiDs: lenalidomide and pomalidomide engage IKZF1 and IKZF3 through a zinc finger domain interaction at a separate cereblon surface region [2]. Mutagenesis studies confirmed that the GSPT1 Gly575Asn mutation completely abolishes CC-885-dependent cereblon binding and subsequent degradation, while preserving GSPT1's native translation termination function [3]. The GSPT1 Δ(1-138)/(G575N) mutant, when overexpressed in 293T cells, fully protected against CC-885-induced anti-proliferative effects, whereas the GSPT1 Δ(1-138) mutant (retaining Gly575) provided only partial protection [3]. These data establish that the CC-885–GSPT1 interaction is structurally encoded and mechanistically distinct from IMiD–IKZF1/3 interactions, providing a rational basis for why CC-885-derived payloads achieve unique degradation selectivity that IMiDs cannot replicate.

CRBN–GSPT1 co-crystal structure molecular glue mechanism neosubstrate recruitment

Optimal Application Scenarios for CC-885-CH2-PEG1-NH-CH3 in AnDC Development and Targeted Protein Degradation Research


Bespoke Antibody neoDegrader Conjugate (AnDC) Synthesis with Custom Linker Chemistry

CC-885-CH2-PEG1-NH-CH3 is the payload of choice for research groups and biopharmaceutical companies developing AnDCs where the linker chemistry, drug-to-antibody ratio (DAR), and release mechanism must be empirically optimized. The terminal methylamino group enables acylation with diverse linker intermediates—including non-cleavable thioether linkers, acid-labile hydrazones, disulfide-based reducible linkers, or β-glucuronidase-cleavable constructs—without being constrained to a single pre-installed cathepsin B-dependent Val-Cit-PABC system . This modularity is particularly valuable for programs targeting antigens with variable internalization kinetics or tumor types with heterogeneous protease expression, where cathepsin B-independent release may be therapeutically advantageous [1].

GSPT1 Degrader Payload for Tumor-Selective Molecular Glue Delivery via AnDC Platform

The CC-885 warhead's potent GSPT1 degradation activity (DC50 2.1–9.7 nM in MV4-11 AML cells) makes CC-885-CH2-PEG1-NH-CH3 a compelling AnDC payload for hematologic and solid tumor indications where GSPT1 dependency has been validated . Unlike standalone CC-885—whose clinical development was discontinued due to systemic off-target toxicities including degradation of IKZF1, IKZF3, CDK4, BNIP3L, and CK1α—the AnDC format restricts payload exposure to antibody-targeted cells, potentially rescuing a potent degrader warhead through tumor-selective delivery [1]. This application is supported by the emerging clinical pipeline of GSPT1-targeting molecular glues (CC-90009, MRT-2359, BTX-1188) and the growing interest in degrader-antibody conjugates as a modality [2].

Structure-Activity Relationship (SAR) Studies of CRBN Neosubstrate Engagement Interfaces

CC-885-CH2-PEG1-NH-CH3 serves as a versatile chemical biology tool for investigating the structural determinants of CRBN neosubstrate recruitment. The co-crystal structure of CRBN–DDB1–CC-885–GSPT1 (PDB: 5HXB) provides an atomic-resolution template for understanding how the CC-885 glutarimide ring engages cereblon while the pendant phenylurea moiety creates a composite binding surface for GSPT1 recruitment via the Gly575 β-hairpin hotspot . The PEG1-NH-CH3 modification at the phenyl ring position represents a tolerated substitution that preserves GSPT1 degradation activity while introducing a functional handle, enabling pull-down, fluorescent labeling, or biotinylation for chemoproteomic target identification studies [1]. Researchers can use this compound to map CRBN neosubstrate landscapes across cell types or to benchmark novel GSPT1 degrader candidates in competitive binding or degradation assays.

Comparative Evaluation of Linker-Payload Architectures for Degrader-Antibody Conjugates

For procurement decisions in degrader-antibody conjugate (DAC) development, CC-885-CH2-PEG1-NH-CH3 enables side-by-side comparison of linker performance. A research team can conjugate the same payload to an antibody of interest using multiple linker chemistries (e.g., cleavable Val-Cit-PABC vs. non-cleavable SMCC vs. β-glucuronide) and directly compare DAR by hydrophobic interaction chromatography (HIC), in vitro cytotoxicity by GSPT1 degradation Western blot, and in vivo efficacy in xenograft models . This head-to-head linker optimization approach is impossible with pre-assembled conjugates such as MC-VC-PABC-amide-PEG1-CH2-CC-885, which commit the user to a single linker chemistry at the point of purchase [1]. The intermediate payload thus represents a strategic procurement choice for programs that prioritize empirical linker optimization over out-of-the-box conjugation readiness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for CC-885-CH2-Peg1-NH-CH3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.